molecular formula C29H30N2O6 B558463 Boc-d-phe(4-nhfmoc)-oh CAS No. 173054-11-0

Boc-d-phe(4-nhfmoc)-oh

Cat. No.: B558463
CAS No.: 173054-11-0
M. Wt: 502,57 g/mole
InChI Key: ZKSJJSOHPQQZHC-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-d-phe(4-nhfmoc)-oh: is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often utilized as a building block in the synthesis of peptides and proteins. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the para position of the phenyl ring. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Boc-d-phe(4-nhfmoc)-oh typically begins with d-phenylalanine.

    Protection of the Amino Group: The amino group of d-phenylalanine is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Protection of the Phenyl Ring: The para position of the phenyl ring is then protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are often employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Boc-d-phe(4-nhfmoc)-oh undergoes deprotection reactions to remove the Boc and Fmoc groups. These reactions are typically carried out using acidic conditions for Boc removal (e.g., trifluoroacetic acid) and basic conditions for Fmoc removal (e.g., piperidine).

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it is linked to other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid for Boc removal, piperidine for Fmoc removal.

    Coupling: Dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products:

    Deprotected Amino Acid: Removal of the Boc and Fmoc groups yields d-phenylalanine.

    Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-d-phe(4-nhfmoc)-oh is widely used as a building block in the synthesis of peptides and proteins. It allows for the sequential addition of amino acids to form complex peptide chains.

Biology:

    Protein Engineering: The compound is used in the design and synthesis of novel proteins with specific functions, aiding in the study of protein structure and function.

Medicine:

    Drug Development: Peptides synthesized using this compound can serve as potential therapeutic agents for various diseases, including cancer and infectious diseases.

Industry:

    Biotechnology: The compound is used in the production of peptide-based biomaterials and biopharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways: Boc-d-phe(4-nhfmoc)-oh itself does not have a direct mechanism of action as it is primarily a synthetic intermediate. peptides synthesized using this compound can interact with specific molecular targets, such as enzymes, receptors, and ion channels, to exert their biological effects. The pathways involved depend on the specific peptide and its intended function.

Comparison with Similar Compounds

    Boc-d-phe-oh: This compound lacks the Fmoc protecting group at the para position of the phenyl ring.

    Fmoc-d-phe-oh: This compound lacks the Boc protecting group at the amino terminus.

    Boc-l-phe(4-nhfmoc)-oh: This compound is the l-enantiomer of Boc-d-phe(4-nhfmoc)-oh.

Uniqueness: this compound is unique due to the presence of both Boc and Fmoc protecting groups, which provide dual protection during peptide synthesis. This allows for greater control over the synthesis process and reduces the likelihood of side reactions.

Properties

IUPAC Name

(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSJJSOHPQQZHC-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426771
Record name N-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173054-11-0
Record name N-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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